![molecular formula C19H15ClN4O3S2 B2840430 N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 714284-05-6](/img/structure/B2840430.png)
N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
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Description
N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also known as AQ-13, is a novel quinoxaline derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
- The compound’s unique structure and heterocyclic nature make it a potential candidate for drug discovery. Researchers can explore its interactions with biological targets, evaluate its pharmacokinetics, and assess its potential as an anticancer, antiviral, or antibacterial agent .
- Investigate the compound’s effectiveness against various microorganisms, including Gram-negative bacteria (such as E. coli), Gram-positive bacteria (like S. aureus), and fungi (such as C. albicans) .
- Utilize the compound’s sensitivity to detect trace levels of lead ions in environmental samples, such as electrical power plant water. Its LOD (limit of detection) and LOQ (limit of quantitation) values can guide efficient monitoring .
- Employ single-crystal X-ray diffraction (XRD) to study the compound’s crystal structure. Investigate its hydrogen bonding patterns, molecular packing, and intermolecular interactions. Hirshfeld surface analysis can further reveal potential hydrogen bond donors and acceptors .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Lead Ion Detection and Environmental Monitoring
Structural Chemistry and Crystallography
properties
IUPAC Name |
N-[3-(3-chloro-4-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S2/c1-27-16-9-8-12(11-13(16)20)21-18-19(23-15-6-3-2-5-14(15)22-18)24-29(25,26)17-7-4-10-28-17/h2-11H,1H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGIXKEHHIWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-chloro-4-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide |
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